molecular formula C65H120N4O30S B8027613 Biotin-PEG24-NHS ester

Biotin-PEG24-NHS ester

Cat. No.: B8027613
M. Wt: 1469.7 g/mol
InChI Key: FWKPYGZMJFADHK-WYJVHFOMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotin-PEG24-NHS ester: is a compound that combines biotin, polyethylene glycol (PEG), and N-hydroxysuccinimide (NHS) ester. This compound is widely used in biochemical and pharmaceutical research due to its ability to facilitate the biotinylation of various molecules, including proteins, peptides, and antibodies. The biotin moiety allows for strong binding to avidin or streptavidin, while the PEG spacer enhances solubility and reduces steric hindrance.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG24-NHS ester involves the conjugation of biotin with PEG and NHS ester. The process typically starts with the activation of biotin using NHS to form biotin-NHS. This intermediate is then reacted with PEG to form this compound. The reaction conditions usually involve the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and are carried out under an inert atmosphere to prevent hydrolysis of the NHS ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is typically purified using techniques such as chromatography and is stored under conditions that prevent degradation, such as low temperatures and protection from light .

Chemical Reactions Analysis

Types of Reactions: Biotin-PEG24-NHS ester primarily undergoes nucleophilic substitution reactions. The NHS ester reacts with primary amines to form stable amide bonds. This reaction is highly efficient in pH 7-9 buffers .

Common Reagents and Conditions:

Major Products: The major product of the reaction between this compound and primary amines is a biotinylated molecule with a stable amide bond. This biotinylated product can then be used for various biochemical applications .

Mechanism of Action

Biotin-PEG24-NHS ester exerts its effects through the formation of stable amide bonds with primary amines. The biotin moiety binds strongly to avidin or streptavidin, allowing for the capture and detection of biotinylated molecules. The PEG spacer enhances solubility and reduces steric hindrance, improving the efficiency of biotinylation reactions .

Comparison with Similar Compounds

  • Biotin-PEG4-NHS ester
  • Biotin-PEG12-NHS ester
  • Biotin-PEG48-NHS ester

Comparison: Biotin-PEG24-NHS ester is unique due to its longer PEG spacer (24 units), which provides greater solubility and reduced steric hindrance compared to shorter PEG linkers like Biotin-PEG4-NHS ester and Biotin-PEG12-NHS ester. This makes this compound particularly useful in applications where high solubility and minimal steric hindrance are critical .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C65H120N4O30S/c70-60(4-2-1-3-59-64-58(57-100-59)67-65(74)68-64)66-8-10-76-12-14-78-16-18-80-20-22-82-24-26-84-28-30-86-32-34-88-36-38-90-40-42-92-44-46-94-48-50-96-52-54-98-56-55-97-53-51-95-49-47-93-45-43-91-41-39-89-37-35-87-33-31-85-29-27-83-25-23-81-21-19-79-17-15-77-13-11-75-9-7-63(73)99-69-61(71)5-6-62(69)72/h58-59,64H,1-57H2,(H,66,70)(H2,67,68,74)/t58-,59-,64-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKPYGZMJFADHK-WYJVHFOMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C65H120N4O30S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1469.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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